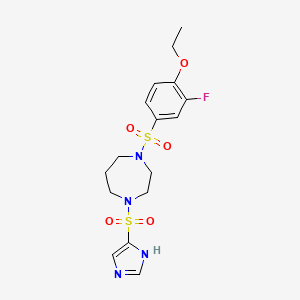

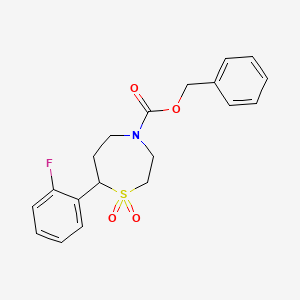

2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers are relevant to understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the molecular hybridization approach, as seen in the design of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, which are inhibitors of HIV-1 RT . The synthesis typically involves coupling reactions and careful selection of substituents to enhance biological activity. For example, an alternative synthesis route for a related compound involves the coupling of a thiazole derivative with a piperazine-substituted ethanol . These methods could be adapted for the synthesis of the compound , suggesting a multi-step synthetic route involving activation of appropriate functional groups followed by coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and microanalysis . For instance, the NMR study of a piperidinone derivative revealed significant deshielding of protons due to interactions with chlorine atoms, which could also be relevant for the chlorophenyl and piperazine components of the target compound . The molecular structure analysis would likely focus on the conformational preferences of the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the piperazine ring and the phenylpyrimidinyl moiety. The piperazine ring is known to participate in nucleophilic substitution reactions, which is a key step in the synthesis of related compounds . The phenylpyrimidinyl group could be involved in electrophilic aromatic substitution reactions, depending on the substitution pattern and the presence of activating or deactivating groups. The chlorophenoxy moiety could also undergo nucleophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine ring suggests potential basicity, which could affect solubility and partitioning behavior. The aromatic moieties could contribute to the compound's UV absorption characteristics, which are important for spectroscopic identification and analysis. The compound's melting point, solubility in various solvents, and stability under different conditions would be key physical properties to analyze.

Aplicaciones Científicas De Investigación

Chlorophenoxy Compounds in Environmental and Agricultural Research

Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their use as herbicides in agriculture. They are known for their ability to control broad-leaved weeds in cereal crops, grasslands, and turf. However, concerns have been raised regarding their environmental impact and potential health risks, leading to systematic reviews and toxicological assessments. For instance, Stackelberg et al. (2013) conducted a systematic review of the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D and MCPA, noting their widespread use and the regulatory considerations surrounding their safety (Stackelberg, 2013).

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)29-15-22(28)27-12-10-26(11-13-27)21-14-19(24-16-25-21)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVABRQDLMHIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)